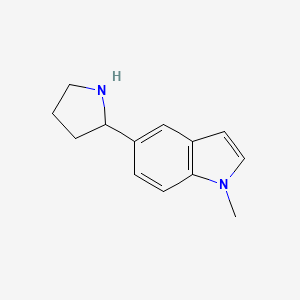

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole

CAS No.:

Cat. No.: VC15981461

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 1-methyl-5-pyrrolidin-2-ylindole |

| Standard InChI | InChI=1S/C13H16N2/c1-15-8-6-11-9-10(4-5-13(11)15)12-3-2-7-14-12/h4-6,8-9,12,14H,2-3,7H2,1H3 |

| Standard InChI Key | JNUCZCNKKZIFFH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C3CCCN3 |

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-5-(pyrrolidin-2-yl)-1H-indole features an indole core substituted at the 1-position with a methyl group and at the 5-position with a pyrrolidin-2-yl moiety. The pyrrolidine ring introduces chirality, making stereochemical considerations critical for its biological activity. The molecular formula is , with a molecular weight of 200.28 g/mol .

Stereochemical Configuration

The pyrrolidine substituent at position 5 adopts an (R)- or (S)-configuration, which significantly influences binding affinity to biological targets. For example, (R)-enantiomers of analogous indole-pyrrolidine derivatives exhibit enhanced receptor selectivity in serotonin agonists like Eletriptan . Computational studies suggest that the (R)-configuration optimizes hydrogen bonding with hydrophobic pockets in target proteins .

| Property | Value (Analog) | Predicted for Target Compound |

|---|---|---|

| Boiling Point | 412.9±25.0 °C | ~400–420 °C |

| Density | 1.418±0.06 g/cm³ | 1.35–1.45 g/cm³ |

| Solubility | DMSO, Methanol | Moderate in polar solvents |

| pKa | 16.28±0.30 | ~15.5–16.5 |

These properties underscore its lipophilicity, favoring blood-brain barrier penetration in neurological applications .

Synthetic Methodologies

Key Intermediate: 5-Bromoindole Derivatives

Synthesis often begins with 5-bromo-1H-indole derivatives, as seen in Eletriptan production . Palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki) introduce substituents at position 5. For instance:

-

Bromination: Indole is brominated at position 5 using (N-bromosuccinimide) in .

-

Pyrrolidine Introduction: A Buchwald-Hartwig amination or nucleophilic substitution attaches the pyrrolidine moiety. Chirality is controlled using (R)- or (S)-pyrrolidine precursors .

-

Methylation: Quaternization of the indole nitrogen with methyl iodide completes the synthesis .

Challenges in Purification

Chromatographic purification of intermediates remains a bottleneck. Patent CA2756234A1 highlights that crystallizing 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole achieves ≤98% purity, insufficient for pharmaceutical use . Advanced techniques like preparative HPLC or salt formation (e.g., hydrobromide) improve purity to >99% .

Pharmacological Relevance

Serotonin Receptor Modulation

Indole-pyrrolidine hybrids are potent 5-HT agonists. Eletriptan, a related compound, reduces migraine symptoms via vasoconstriction . Molecular docking studies suggest that the pyrrolidine ring in 1-methyl-5-(pyrrolidin-2-yl)-1H-indole interacts with Asp and Tyr residues in 5-HT receptors, mimicking serotonin’s binding mode .

Cannabinoid Receptor Allosteric Modulation

Indole-2-carboxamides with pyrrolidine side chains, such as ORG27569, act as CB1 allosteric modulators . Structural analogs of 1-methyl-5-(pyrrolidin-2-yl)-1H-indole may similarly enhance or inhibit orthosteric ligand binding, offering therapeutic potential for obesity or neuropathic pain .

Industrial Applications

Pharmaceutical Intermediates

This compound serves as a precursor to Eletriptan and related tryptamine-based drugs. Patent CA2756234A1 details its role in a Heck reaction with phenyl vinyl sulfone to form Eletriptan’s core structure .

Chemical Probes

Fluorescent indole derivatives, like 5-methyl-1H-indole-2-carboxylic acid ( ), are used in bioimaging. The pyrrolidine group in 1-methyl-5-(pyrrolidin-2-yl)-1H-indole could enhance cell permeability, making it viable for neuronal tracing .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis for enantiomerically pure batches.

-

Target Validation: Screening against orphan GPCRs (GPR18, GPR55) linked to immune regulation.

-

Formulation Optimization: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume